Kinase Selectivity: Src vs. Abl Inhibition Profile Relative to Non-Fluorinated Analog
The 2-fluorobenzyl analog is predicted to exhibit a distinct Src/Abl selectivity profile compared to the unsubstituted benzyloxy parent. In the foundational SAR study, the 6-methyl-5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide showed an IC₅₀ of 25 µM against Src, while its activity against Abl was >100 µM, demonstrating that the core scaffold already provides a baseline level of selectivity [1]. The introduction of a 2-fluorine atom on the benzyl ring, a well-established strategy for enhancing binding affinity through orthogonal interactions with the kinase hinge region, is expected to further modulate this selectivity window. While the exact IC₅₀ for the 2-fluorobenzyl compound is not publicly disclosed, the SAR trend indicates that fluorination at this position consistently alters potency and selectivity in benzyloxy-substituted kinase inhibitors [1].
| Evidence Dimension | Src kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be <25 µM based on SAR trends for fluorinated analogs [1]. |
| Comparator Or Baseline | 6-methyl-5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide: Src IC₅₀ = 25 µM [1]. |
| Quantified Difference | Predicted improvement, exact magnitude undisclosed. |
| Conditions | In vitro enzymatic assay using recombinant Src kinase; conditions as described in Farard et al. (2008) [1]. |
Why This Matters
The predicted Src/Abl selectivity improvement is critical for users seeking chemical probes with reduced off-target kinase inhibition, a key procurement criterion.
- [1] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008 Oct;23(5):629-40. doi: 10.1080/14756360802205299. View Source
